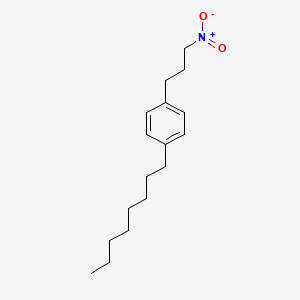
1-(3-Nitropropyl)-4-octylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitropropyl)-4-octylbenzene is an organic compound characterized by a benzene ring substituted with a nitropropyl group and an octyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitropropyl)-4-octylbenzene typically involves the nitration of an appropriate precursor. One common method is the nitration of 4-octylbenzene with nitropropane under acidic conditions. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which acts as a catalyst. The reaction mixture is typically heated to facilitate the nitration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Nitropropyl)-4-octylbenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and Lewis acids as catalysts.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(3-Nitropropyl)-4-octylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Nitropropyl)-4-octylbenzene involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The octyl group provides hydrophobic properties, affecting the compound’s solubility and interactions in non-polar environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Nitropropyl)-4-methylbenzene: Similar structure with a methyl group instead of an octyl group.
1-(3-Nitropropyl)-4-ethylbenzene: Similar structure with an ethyl group instead of an octyl group.
1-(3-Nitropropyl)-4-propylbenzene: Similar structure with a propyl group instead of an octyl group.
Uniqueness
1-(3-Nitropropyl)-4-octylbenzene is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions compared to its shorter-chain analogs.
Propriétés
Formule moléculaire |
C17H27NO2 |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
1-(3-nitropropyl)-4-octylbenzene |
InChI |
InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-9-16-11-13-17(14-12-16)10-8-15-18(19)20/h11-14H,2-10,15H2,1H3 |
Clé InChI |
AZCAOGPHLQWXBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)CCC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















